molecular formula C11H12N2O3 B15245792 3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione

3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione

Cat. No.: B15245792
M. Wt: 220.22 g/mol
InChI Key: RJPYBZOVIMYWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione is an organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by the presence of an ethoxy group, a pyridin-3-ylamino group, and a cyclobutane-1,2-dione core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione typically involves the reaction of ethyl 3-oxobutanoate with pyridin-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy and pyridin-3-ylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-(pyridin-4-ylamino)cyclobutane-1,2-dione: Similar structure with the pyridinyl group at a different position.

    3-Ethoxy-4-(pyridin-2-ylamino)cyclobutane-1,2-dione: Another positional isomer with the pyridinyl group at the 2-position.

    3-Methoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione: Similar compound with a methoxy group instead of an ethoxy group.

Uniqueness

3-Ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione is unique due to its specific substitution pattern and the presence of both ethoxy and pyridin-3-ylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-ethoxy-4-(pyridin-3-ylamino)cyclobutane-1,2-dione

InChI

InChI=1S/C11H12N2O3/c1-2-16-11-8(9(14)10(11)15)13-7-4-3-5-12-6-7/h3-6,8,11,13H,2H2,1H3

InChI Key

RJPYBZOVIMYWTI-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(C(=O)C1=O)NC2=CN=CC=C2

Origin of Product

United States

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